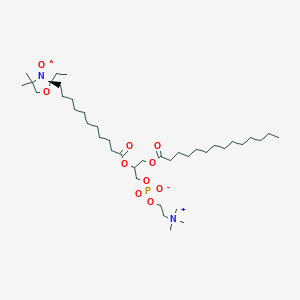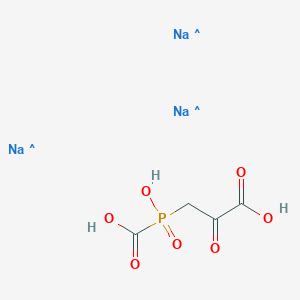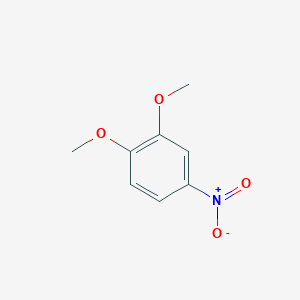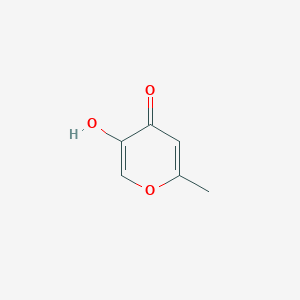
Aztmppnp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aztmppnp is a chemical compound that has been widely used in scientific research for its unique properties. It is a non-hydrolysable analogue of ATP, which means that it can mimic the effects of ATP without being broken down by enzymes. This makes it an excellent tool for studying the biochemical and physiological effects of ATP in cells and tissues. In
Mécanisme D'action
Aztmppnp acts as a non-hydrolysable analogue of ATP, meaning that it can bind to ATP-binding sites on proteins and mimic the effects of ATP without being broken down by enzymes. This allows for the study of ATP-dependent processes in cells and tissues, as well as the study of the structure and function of ATP-binding proteins.
Biochemical and Physiological Effects:
Aztmppnp has a number of biochemical and physiological effects, particularly in the study of ATP-dependent processes. It can activate ATP-binding proteins, allowing for the study of their structure and function. It can also inhibit the hydrolysis of ATP, leading to an increase in cellular ATP levels. This can have a number of physiological effects, including increased muscle contraction and improved ion channel function.
Avantages Et Limitations Des Expériences En Laboratoire
Aztmppnp has a number of advantages for lab experiments, including its ability to mimic the effects of ATP without being broken down by enzymes. This allows for the study of ATP-dependent processes in cells and tissues, as well as the study of the structure and function of ATP-binding proteins. However, there are also limitations to the use of Aztmppnp in lab experiments, including its relatively high cost and the need for specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on Aztmppnp, including the study of its effects on specific ATP-binding proteins and the development of new methods for its synthesis and application. Additionally, there is potential for the use of Aztmppnp in the development of new drugs and therapies for a variety of diseases and conditions. As research on Aztmppnp continues, it is likely that new applications and uses for this compound will be discovered, leading to a better understanding of ATP-dependent processes in cells and tissues.
Méthodes De Synthèse
Aztmppnp can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from natural substrates. Both methods have been used successfully to produce Aztmppnp in high purity and yield.
Applications De Recherche Scientifique
Aztmppnp has a wide range of scientific research applications, particularly in the study of ATP-dependent processes in cells and tissues. It can be used to investigate the role of ATP in muscle contraction, ion channel function, and signal transduction pathways. It is also used in the study of motor proteins, which are responsible for movement within cells. Aztmppnp can be used to trap these proteins in their active state, allowing for the study of their structure and function.
Propriétés
Numéro CAS |
141171-21-3 |
|---|---|
Nom du produit |
Aztmppnp |
Formule moléculaire |
C10H17N6O13P3 |
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-3-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinimyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c1-5-3-16(9(18)13-8(5)17)7-2-10(19,14-15-11)6(27-7)4-26-30(12,20)28-32(24,25)29-31(21,22)23/h3,6-7,19H,2,4H2,1H3,(H2,12,20)(H,24,25)(H,13,17,18)(H2,21,22,23)/t6-,7-,10+,30?/m1/s1 |
Clé InChI |
YOZFBZNJTVVASG-GESYZPOASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@]([C@H](O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
Synonymes |
3'-azido-3'-deoxythymidine 5'-(beta,gamma-imido)triphosphate AZTMPPNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
![3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134852.png)


